molecular formula C10H22Cl2N2O2 B2510114 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride CAS No. 2418667-68-0

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride

Cat. No. B2510114
CAS RN: 2418667-68-0
M. Wt: 273.2
InChI Key: LIBGNVRHSSLNPY-UHFFFAOYSA-N
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Description

The compound “3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2418642-21-2 . It has a molecular weight of 245.15 . It’s a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2.2ClH/c9-7-2-1-4-10(6-7)5-3-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H . This code can be used to generate the molecular structure of the compound.

Scientific Research Applications

Synthesis and Technology

  • The synthesis process of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid; dihydrochloride, specifically its R-enantiomer, involves steps like chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride. This synthesis achieved an overall yield of 43.1% (Jiang Jie-yin, 2015).

Antiproliferative and Apoptotic Activity

  • Research on compounds related to 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid shows significant antiproliferative and apoptotic activity against colon cancer cells, indicating potential for cancer therapy applications. These compounds act specifically on cancerous cells, sparing normal cells, and potentially act through the HSP90 and TRAP1 mediated signaling pathway (S. E. Rayes et al., 2020).

Asymmetric Synthesis

  • The enantiomers of compounds structurally related to 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid have been synthesized with significant differences in their activity against bacteria, suggesting the importance of stereochemistry in their biological activity. These studies contribute to the development of more effective antibacterial agents (T. Rosen et al., 1988).

Crystal Structure and Polymorphism

  • Studies on polymorphism and crystal structures of related small molecule drugs provide insights into their stability and transformation pathways, important for pharmaceutical development. The understanding of these structures aids in the design of more stable and effective drug formulations (D. Braun et al., 2014).

HIV-1 Reverse Transcriptase Inhibition

  • Derivatives of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid have been found to be potent inhibitors of HIV-1 reverse transcriptase, demonstrating potential for use in antiviral therapy against HIV (W. S. Saari et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-5-3-4-8(11)6-12;;/h8H,3-7,11H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBGNVRHSSLNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC(C1)N)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride

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